molecular formula C20H37N3O2 B3813728 N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide

N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide

Cat. No.: B3813728
M. Wt: 351.5 g/mol
InChI Key: VHCLOKRBQKGENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also has cyclooctyl and cyclopropylmethyl groups attached to it .


Molecular Structure Analysis

The molecular formula of this compound is C20H37N3O2 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The presence of the amide group (-CONH2) suggests that it may participate in hydrogen bonding, which could influence its physical and chemical properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives are biologically active and are used in medicinal chemistry. They can act as antagonists or agonists for various receptors, depending on their exact structure and the functional groups present .

Properties

IUPAC Name

N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O2/c24-13-10-19-15-22(11-12-23(19)14-17-8-9-17)16-20(25)21-18-6-4-2-1-3-5-7-18/h17-19,24H,1-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCLOKRBQKGENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2CCN(C(C2)CCO)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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